1-[4-(2-Methoxyethoxy)phenyl]-3-azabicyclo[3.1.0]hexane
Description
1-[4-(2-Methoxyethoxy)phenyl]-3-azabicyclo[3.1.0]hexane is a bicyclic amine derivative featuring a 3-azabicyclo[3.1.0]hexane core substituted with a 4-(2-methoxyethoxy)phenyl group at the 1-position. The 2-methoxyethoxy substituent introduces both ether and methoxy functionalities, which may enhance solubility and modulate receptor interactions compared to simpler aryl substituents.
Properties
CAS No. |
919288-15-6 |
|---|---|
Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-[4-(2-methoxyethoxy)phenyl]-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C14H19NO2/c1-16-6-7-17-13-4-2-11(3-5-13)14-8-12(14)9-15-10-14/h2-5,12,15H,6-10H2,1H3 |
InChI Key |
UEJNATKBSIYNBR-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C23CC2CNC3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[4-(2-Methoxyethoxy)phenyl]-3-azabicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the intramolecular cyclopropanation of alkenes with metallocarbenes as the C1 component . This method allows for the efficient construction of the bicyclo[3.1.0]hexane skeleton with high stereoselectivity. Another method involves the photochemical decomposition of CHF2-substituted pyrazolines, which provides a practical route to the desired compound under mild conditions .
Chemical Reactions Analysis
1-[4-(2-Methoxyethoxy)phenyl]-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Basic Information
- Molecular Formula : C14H19NO2
- Molecular Weight : 233.31 g/mol
- CAS Number : 919288-15-6
Structure
The structure of 1-[4-(2-Methoxyethoxy)phenyl]-3-azabicyclo[3.1.0]hexane features a bicyclic framework that provides unique steric and electronic properties conducive to biological activity.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmaceuticals.
A. Anticancer Activity
Research indicates that compounds with similar bicyclic structures exhibit significant anticancer properties. For instance, derivatives of azabicyclo compounds have been shown to inhibit tumor growth in various cancer cell lines, suggesting potential applications in cancer therapy .
Neuropharmacology
The unique structure of this compound suggests potential applications in neuropharmacology, particularly as a modulator of neurotransmitter systems.
A. Central Nervous System Effects
Compounds with a similar bicyclic structure have been studied for their effects on neurotransmitter receptors, including dopamine and serotonin receptors, which are pivotal in treating mood disorders and schizophrenia . The potential for this compound to influence these pathways warrants further investigation.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various organic reactions that modify the bicyclic core or introduce functional groups that enhance biological activity.
A. Synthetic Routes
Common synthetic methods include:
- Nucleophilic substitution reactions to introduce the methoxyethoxy group.
- Cyclization reactions that form the azabicyclo framework from simpler precursors .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Hsieh et al., 2012 | Antidiabetic Activity | Demonstrated that related bicyclic compounds improved insulin sensitivity in diabetic models. |
| Rani et al., 2014 | Anticancer Activity | Found that azabicyclo derivatives inhibited proliferation in breast cancer cell lines. |
| Berest et al., 2011 | Antimicrobial Properties | Showed broad-spectrum antibacterial activity for similar azabicyclo compounds, indicating potential for drug development. |
Mechanism of Action
The mechanism of action of 1-[4-(2-Methoxyethoxy)phenyl]-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on target proteins, thereby modulating their activity. For example, it has been shown to act as an antagonist at the μ-opioid receptor, blocking the receptor’s activity and preventing the binding of endogenous opioids .
Comparison with Similar Compounds
Comparison with Structural Analogs
The 3-azabicyclo[3.1.0]hexane scaffold is versatile, with modifications to the aryl substituent significantly altering biological activity, pharmacokinetics, and selectivity. Below is a detailed comparison with key analogs:
Substituted Phenyl Derivatives
1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride
- Structure : Para-trifluoromethylphenyl substituent.
- Molecular Formula : C₁₂H₁₃ClF₃N
- Molecular Weight : 263.69 g/mol
- Marketed as a research chemical (CAS: 66505-17-7) but discontinued in some catalogues .
Bicifadine (1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane)
- Structure : Para-methylphenyl substituent.
- Molecular Formula : C₁₂H₁₅N
- Molecular Weight : 173.25 g/mol
- Pharmacology: A nonnarcotic analgesic with potent activity in rodent pain models (ED₅₀ = 10 mg/kg in mouse writhing test). Activity is enantiomer-specific: the (1R,5S)-(+)-enantiomer is active, while the (1S,5R)-(−)-enantiomer is inactive .
(-)-1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane
- Structure : 3,4-Dichlorophenyl substituent.
- Molecular Formula : C₁₁H₁₀Cl₂N
- Molecular Weight : 242.11 g/mol
- The (-)-enantiomer is pharmacologically active, while the (+)-enantiomer is inert .
1-[4-(1-Methylethoxy)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride
Structure-Activity Relationship (SAR) Trends
- Para-Substitution : Para-substituted analogs (e.g., methyl, CF₃, methoxy) generally exhibit higher potency than meta- or ortho-substituted derivatives. For example, bicifadine’s para-methyl group confers optimal analgesic activity .
- Electron-Withdrawing Groups: CF₃ and Cl substituents enhance binding affinity to monoamine transporters (e.g., DAT, NET, SERT) by modulating electron density and steric interactions .
- Enantioselectivity : Chirality at the bicyclic core critically influences activity. For instance, bicifadine’s (1R,5S) configuration is essential for analgesia, while the 3,4-dichloro derivative’s (-)-enantiomer drives dopamine reuptake inhibition .
Pharmacokinetic and Pharmacodynamic Comparisons
| Compound | Key Substituent | Target Activity | Bioavailability (Rat) | Brain Penetration (B/B Ratio) |
|---|---|---|---|---|
| Bicifadine | 4-CH₃ | Analgesic (COX-independent) | High | Moderate |
| (-)-1-(3,4-Dichlorophenyl)-... | 3,4-Cl₂ | Dopamine Reuptake Inhibition | Moderate | High (>4) |
| 1-[4-(Trifluoromethyl)phenyl]-... HCl | 4-CF₃ | Research Chemical | N/A | N/A |
| 1-[4-(2-Methoxyethoxy)phenyl]-...* | 4-(OCH₂CH₂OCH₃) | Hypothesized: Dual Reuptake Inhibition | Predicted High | Predicted High |
* Predicted based on substituent hydrophilicity and structural analogs .
Potential Advantages of 1-[4-(2-Methoxyethoxy)phenyl]-...
- Solubility : The 2-methoxyethoxy group may improve aqueous solubility compared to hydrophobic substituents (e.g., CF₃, CH₃), facilitating oral administration.
Biological Activity
1-[4-(2-Methoxyethoxy)phenyl]-3-azabicyclo[3.1.0]hexane, a bicyclic compound, has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 233.306 g/mol
- CAS Number : 919288-15-6
The structure features a bicyclic azabicyclo[3.1.0]hexane core with a phenyl ring substituted by a methoxyethoxy group, which is essential for its biological activity.
This compound interacts primarily with sigma receptors, particularly σ1 receptors, which are implicated in various physiological processes including pain modulation, cognitive functions, and neuroprotection. The compound's binding affinity to these receptors suggests it may influence neurotransmitter systems and cellular signaling pathways.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Antinociceptive Activity : Studies have demonstrated that compounds similar to this compound can reduce pain responses in animal models, indicating potential use in pain management therapies.
- Cognitive Enhancement : Preliminary studies suggest that the compound may enhance cognitive functions by modulating cholinergic and glutamatergic neurotransmission pathways.
Cytotoxicity and Antitumor Activity
Recent investigations into related azabicyclo compounds have shown promising antitumor effects:
- Cell Cycle Arrest : Compounds with similar structures have been reported to induce cell cycle arrest in cancer cell lines, leading to reduced proliferation rates. For instance, one study indicated that specific derivatives inhibited the S-phase transition in transformed cells, suggesting a potential mechanism for tumor suppression .
- Cytostatic Effects : In vitro studies demonstrated that certain derivatives reduced cell viability and altered cytoskeletal dynamics in cancerous cells, which may contribute to their antitumor efficacy .
Study 1: Antinociceptive Effects
A study conducted on rodent models evaluated the analgesic properties of this compound derivatives. Results indicated a significant reduction in pain responses compared to control groups, suggesting a potential application in treating chronic pain conditions.
Study 2: Cognitive Function Enhancement
In a behavioral study using mice, the administration of related azabicyclo compounds improved performance in memory tasks, indicating possible cognitive-enhancing effects that warrant further investigation into their use for neurodegenerative diseases.
Summary of Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
